molecular formula C16H14F3N5O3 B2738628 2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021066-39-6

2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No.: B2738628
CAS No.: 1021066-39-6
M. Wt: 381.315
InChI Key: VQVPTYHYBFCDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a triazolo-pyridazine derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural features include:

  • Position 6 substitution: An ethoxyethyl ether linkage, enhancing solubility compared to thioether or alkyl chains.
  • Acetamide moiety: A trifluoroacetyl group, which may improve metabolic stability and membrane permeability due to its electronegative trifluoromethyl group.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3/c1-26-11-4-2-3-10(9-11)14-22-21-12-5-6-13(23-24(12)14)27-8-7-20-15(25)16(17,18)19/h2-6,9H,7-8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVPTYHYBFCDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a methoxyphenyl moiety connected through an acetamide linkage to a triazolo-pyridazine structure. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets, which can lead to various pharmacological effects.

Pharmacological Activities

Research indicates that derivatives of triazolo-pyridazine compounds exhibit a range of biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, studies on pyridazine derivatives indicate that they can effectively reduce inflammation with minimal side effects typically associated with NSAIDs .
  • Analgesic Activity : Certain derivatives have demonstrated analgesic effects comparable to established pain relievers like aspirin. The structural modifications in the triazolo-pyridazine framework enhance their potency .
  • Antioxidant Properties : Some studies suggest that triazolo derivatives possess antioxidant capabilities that may contribute to their therapeutic potential in diseases characterized by oxidative stress .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on COX Inhibition : A study found that certain triazolo derivatives exhibited selective inhibition of COX-II with ED50 values comparable to Celecoxib . This suggests potential utility in treating inflammatory conditions.
  • Analgesic Activity Assessment : In vivo tests indicated that specific pyridazine derivatives demonstrated analgesic efficacy similar to traditional NSAIDs without the ulcerogenic effects commonly associated with them .
  • Antioxidant Activity Evaluation : Research highlighted the antioxidant properties of related triazolo compounds when tested against free radical-induced damage in cellular models .

Summary Table of Biological Activities

Activity Effect Comparison
Anti-inflammatorySignificant reduction in inflammationComparable to NSAIDs
AnalgesicEffective pain reliefSimilar efficacy to aspirin
AntioxidantProtection against oxidative stressEnhanced cellular viability

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives

Compound Name Core Substitution (Position 3) Linker (Position 6) Acetamide Substituent Key Properties (Inferred)
Target Compound 3-Methoxyphenyl Ethoxyethyl ether (Oxy) Trifluoroacetyl Moderate lipophilicity, enhanced solubility
2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide 3-Fluorophenyl Sulfanyl (thioether) 3-Trifluoromethylphenyl Higher lipophilicity, potential CYP inhibition
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide Methyl Direct phenyl linkage 4-Ethoxyphenyl Reduced solubility, steric bulk

Analysis :

  • Linker Chemistry : The ethoxyethyl ether linker in the target compound likely enhances water solubility compared to the thioether in , which increases lipophilicity and may affect bioavailability .
  • Acetamide Substituents: The trifluoroacetyl group in the target compound could provide greater metabolic stability than the 3-trifluoromethylphenyl () or 4-ethoxyphenyl () groups, as trifluoromethyl groups are known to resist oxidative degradation .

Comparison with Benzothiazole Derivatives

European Patent EP3348550A1 () describes benzothiazole-based acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. While structurally distinct, these compounds share functional similarities:

  • Electron-Withdrawing Groups : Both classes utilize trifluoromethyl or methoxyphenyl substituents to modulate electronic effects.
  • Biological Implications : Benzothiazoles are associated with antitumor and anti-inflammatory activities, suggesting the target compound’s triazolo-pyridazine core may similarly target enzyme active sites .

Antioxidant-Conjugated Triazolo Derivatives

highlights 2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide, a triazolo-pyrazine with antioxidant properties. Key differences include:

  • Core Heterocycle : The pyrazine ring in vs. pyridazine in the target compound alters electron distribution and hydrogen-bonding capacity.
  • Functional Groups : The acetamide linkage in is simpler, lacking the trifluoro or ethoxyethyl groups, which may reduce metabolic stability compared to the target compound .

Research Findings and Implications

  • Synthetic Feasibility : The ethoxyethyl linker in the target compound may simplify synthesis compared to thioether analogs (), which require sulfur-handling protocols .
  • Pharmacokinetic Optimization : The trifluoroacetyl group could balance lipophilicity (logP ~2.5–3.5, estimated) and solubility, addressing limitations seen in methyl-substituted analogs () .
  • Safety Profile: Unlike heterocyclic amines (e.g., IQ in ), the target compound’s triazolo-pyridazine core lacks the fused aromatic systems linked to carcinogenicity, suggesting a safer profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.